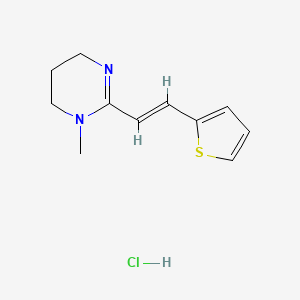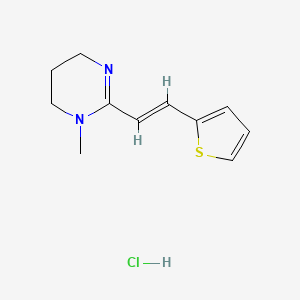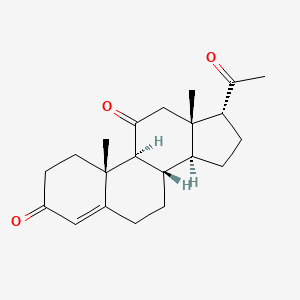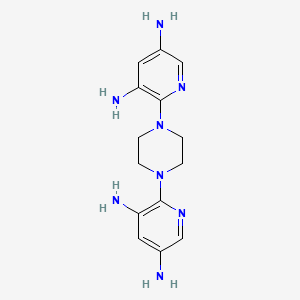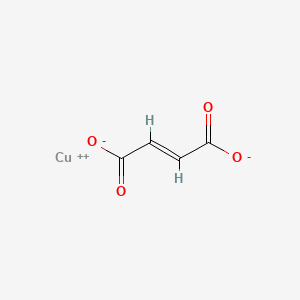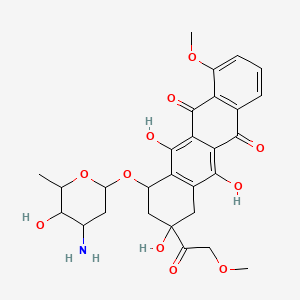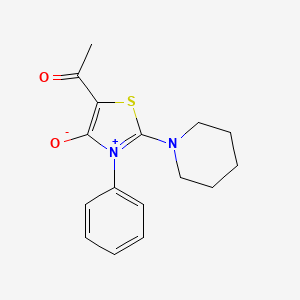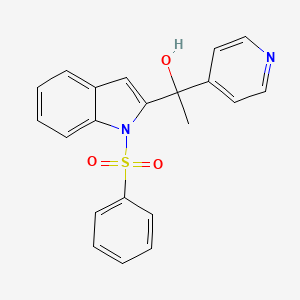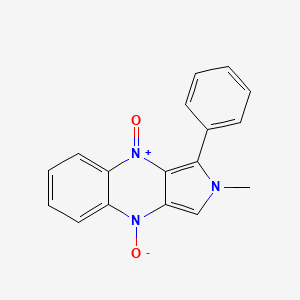
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrroloquinoxaline core with a methyl group at the 2-position and a phenyl group at the 1-position, along with two oxygen atoms at the 4 and 9 positions.
Méthodes De Préparation
The synthesis of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carbaldehyde with o-phenylenediamine in the presence of an oxidizing agent can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinoxaline derivatives, while reduction may yield pyrroloquinoxaline derivatives with different substituents.
Applications De Recherche Scientifique
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as a fluorescent probe for imaging applications due to its photophysical properties. In medicine, it is being investigated for its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines. Additionally, it has applications in the industry as a component in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context. For example, in cancer cells, it may induce apoptosis by activating certain signaling pathways or inhibiting key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
2-Methyl-1-phenyl-2H-pyrrolo(3,4-b)quinoxaline 4,9-dioxide can be compared with other similar compounds, such as 1H-pyrazolo(3,4-b)quinolines and pyrrolopyrazine derivatives. These compounds share structural similarities and may exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of oxygen atoms at the 4 and 9 positions, which can influence its reactivity and properties. Similar compounds include 1-phenyl-3-methyl-1H-pyrazolo(3,4-b)quinoline and 2-methyl-1H-imidazo(4,5-c)quinoline .
Propriétés
Numéro CAS |
77362-16-4 |
|---|---|
Formule moléculaire |
C17H13N3O2 |
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
2-methyl-9-oxido-3-phenylpyrrolo[3,4-b]quinoxalin-4-ium 4-oxide |
InChI |
InChI=1S/C17H13N3O2/c1-18-11-15-17(16(18)12-7-3-2-4-8-12)20(22)14-10-6-5-9-13(14)19(15)21/h2-11H,1H3 |
Clé InChI |
MAYDOOGBFQXVNV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C(=C1C3=CC=CC=C3)[N+](=O)C4=CC=CC=C4N2[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

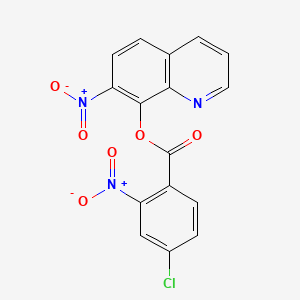
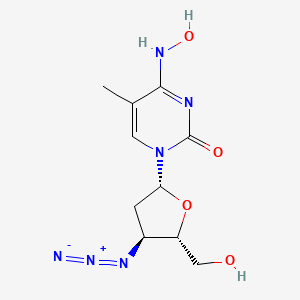
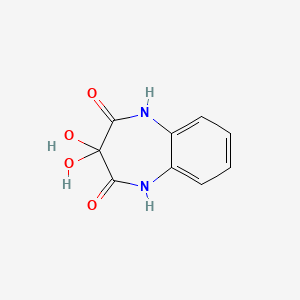
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
